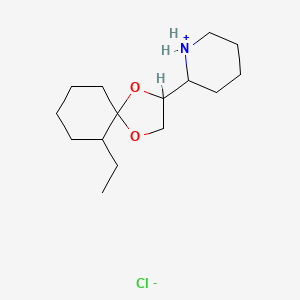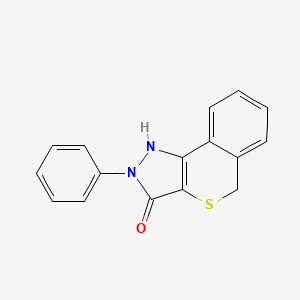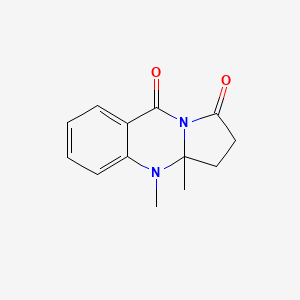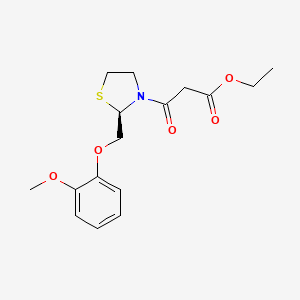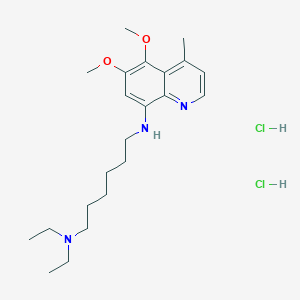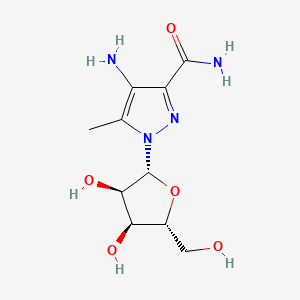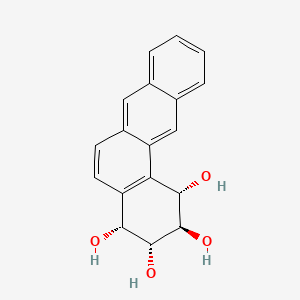
(1S,2R,3R,4R)-1,2,3,4-Tetrahydrobenzo(a)anthracene-1,2,3,4-tetrol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1S,2R,3R,4R)-1,2,3,4-Tetrahydrobenzo(a)anthracene-1,2,3,4-tetrol is a complex organic compound with the molecular formula C22H18O4 It is a polycyclic aromatic hydrocarbon (PAH) derivative, characterized by its four hydroxyl groups attached to the tetrahydrobenzo(a)anthracene structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2R,3R,4R)-1,2,3,4-Tetrahydrobenzo(a)anthracene-1,2,3,4-tetrol typically involves multi-step organic reactions. One common method includes the Diels-Alder reaction followed by catalytic hydrogenation and hydroxylation. The Diels-Alder reaction forms the core structure, which is then subjected to hydrogenation to add hydrogen atoms, and finally, hydroxylation introduces the hydroxyl groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Catalysts and reaction conditions are carefully controlled to ensure efficient production. The use of continuous flow reactors and advanced purification techniques like chromatography can enhance the scalability and feasibility of industrial synthesis.
化学反応の分析
Types of Reactions
(1S,2R,3R,4R)-1,2,3,4-Tetrahydrobenzo(a)anthracene-1,2,3,4-tetrol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can further hydrogenate the compound, altering its structure and properties.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce fully hydrogenated derivatives.
科学的研究の応用
Chemistry
In chemistry, (1S,2R,3R,4R)-1,2,3,4-Tetrahydrobenzo(a)anthracene-1,2,3,4-tetrol is used as a model compound to study the reactivity and properties of polycyclic aromatic hydrocarbons. Its unique structure makes it a valuable subject for research on aromaticity and electronic effects.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules like DNA and proteins. Its hydroxyl groups may facilitate binding and interactions, making it a candidate for studying molecular recognition and binding mechanisms.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. Its interactions with biological targets could lead to the development of new drugs or therapeutic agents.
Industry
In the industrial sector, this compound may be used in the synthesis of advanced materials or as an intermediate in the production of other complex organic molecules. Its structural properties can be leveraged to create materials with specific characteristics.
作用機序
The mechanism of action of (1S,2R,3R,4R)-1,2,3,4-Tetrahydrobenzo(a)anthracene-1,2,3,4-tetrol involves its interactions with molecular targets such as enzymes, receptors, or nucleic acids. The hydroxyl groups play a crucial role in these interactions, facilitating hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
類似化合物との比較
Similar Compounds
- 1,2,3,4-Tetrahydrodibenz(a,h)anthracene-1,2,3,4-tetrol
- Benzo(a)pyrene-1,2,3,4-tetrol
- Chrysene-1,2,3,4-tetrol
Uniqueness
(1S,2R,3R,4R)-1,2,3,4-Tetrahydrobenzo(a)anthracene-1,2,3,4-tetrol is unique due to its specific stereochemistry and the arrangement of hydroxyl groups. This configuration can influence its reactivity, binding properties, and overall behavior in chemical and biological systems. Compared to similar compounds, it may exhibit distinct interactions and effects, making it a valuable subject for research and application.
特性
CAS番号 |
86513-62-4 |
|---|---|
分子式 |
C18H16O4 |
分子量 |
296.3 g/mol |
IUPAC名 |
(1S,2R,3R,4R)-1,2,3,4-tetrahydrobenzo[a]anthracene-1,2,3,4-tetrol |
InChI |
InChI=1S/C18H16O4/c19-15-12-6-5-11-7-9-3-1-2-4-10(9)8-13(11)14(12)16(20)18(22)17(15)21/h1-8,15-22H/t15-,16+,17-,18-/m1/s1 |
InChIキー |
OBPNVPPKXVIGQS-XMTFNYHQSA-N |
異性体SMILES |
C1=CC=C2C=C3C(=CC2=C1)C=CC4=C3[C@@H]([C@H]([C@@H]([C@@H]4O)O)O)O |
正規SMILES |
C1=CC=C2C=C3C(=CC2=C1)C=CC4=C3C(C(C(C4O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


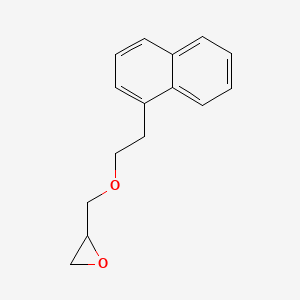
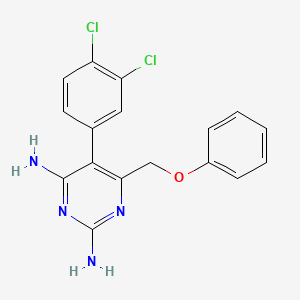
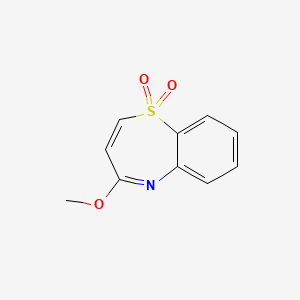

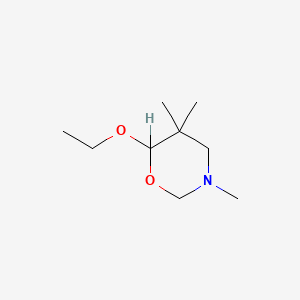

![4-(chloromethyl)-10-imino-3,7-dioxa-1,9-diazatricyclo[6.4.0.02,6]dodeca-8,11-dien-5-ol](/img/structure/B12803161.png)
![2,2'-[(2-Phenoxyphenyl)imino]diethanol](/img/structure/B12803180.png)
